![molecular formula C11H10N2O5 B4921681 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 645401-63-4](/img/structure/B4921681.png)
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione, also known as MNID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to generate singlet oxygen, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have a low toxicity profile and has been well-tolerated in animal studies. However, studies have suggested that 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione may have potential side effects, including liver toxicity and hematological toxicity. Further studies are needed to fully understand the biochemical and physiological effects of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione.
Advantages and Limitations for Lab Experiments
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its ease of synthesis, low toxicity profile, and potential applications in various fields. However, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione also has limitations, including its low solubility in water and its potential side effects.
Future Directions
There are several future directions for the study of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and conversion, and the investigation of its mechanism of action and potential side effects. Further studies are also needed to fully understand the potential of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione as an anticancer agent and its potential applications in photodynamic therapy.
Synthesis Methods
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been synthesized using different methods, including a one-pot synthesis method and a microwave-assisted method. The one-pot synthesis method involves the reaction of 2-nitrophthalic acid with 2-methoxyethanol and acetic anhydride in the presence of a catalyst. The microwave-assisted method involves the reaction of 2-nitrophthalic acid with 2-methoxyethanol and acetic anhydride under microwave irradiation.
Scientific Research Applications
2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has also been studied for its potential application as a photosensitizer in photodynamic therapy for cancer treatment. In material science, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In organic electronics, 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been studied for its potential application as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
2-(2-methoxyethyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-18-5-4-12-10(14)8-3-2-7(13(16)17)6-9(8)11(12)15/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZSADGNBBARLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367111 |
Source
|
Record name | STK276982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
645401-63-4 |
Source
|
Record name | STK276982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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